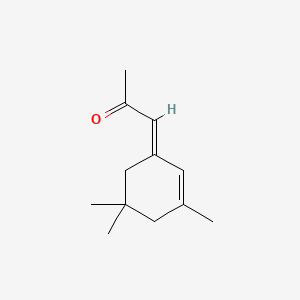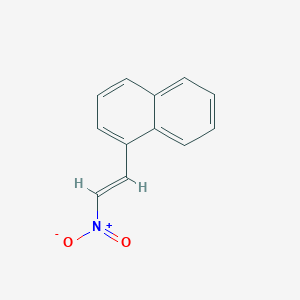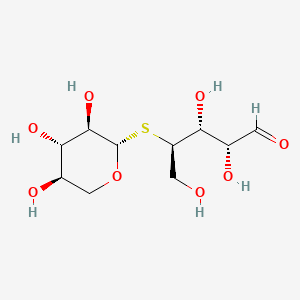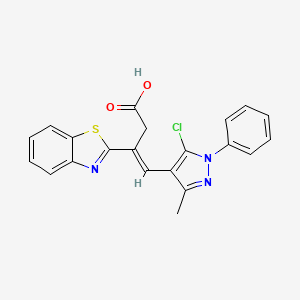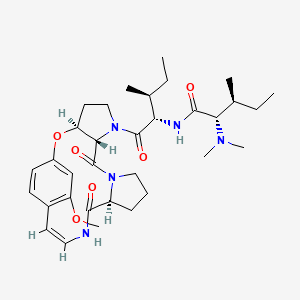
Zizyphine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zizyphine A is a cyclic peptide.
Aplicaciones Científicas De Investigación
Ethnopharmacological and Phytochemical Properties
Zizyphus oxyphylla (ZO) is renowned for its diverse biological nature and is used traditionally to treat various ailments like diabetes, jaundice, and liver diseases. The plant's phytochemical analysis reveals a rich composition of alkaloids, flavonoids, phenolic compounds, and tannins. Its pharmacological activities, confirmed through in-vivo and in-vitro studies, include antinociceptive, anti-inflammatory, antipyretic, antioxidant, antibacterial, and enzyme inhibitory effects. The cyclopeptide alkaloids are of particular interest due to their antioxidant, antidiabetic, anti-glycation, and advanced glycation end products inhibitory properties. These findings support the traditional uses of ZO in treating the aforementioned diseases and suggest further exploration of its anticancer effects and safety profile for human use (Ahmad, Ahmad, & Naqvi, 2017).
Traditional Uses and Pharmacological Activities
Ziziphi Spinosae Semen (ZS), the seeds of Ziziphus jujuba, has a long history in traditional Chinese medicine. Its pharmacological activities are wide-ranging, including sedative and hypnotic effects, memory enhancement, anti-inflammation, antioxidation, blood pressure and lipid lowering, antiaging, and antitumor effects. The plant contains over 150 compounds, including terpenoids, alkaloids, flavonoids, fatty acids, volatile oils, and polysaccharides. While many traditional uses of ZS are well-established, further studies are needed to elucidate the structure-function relationships and explore new clinical applications (He et al., 2020).
Comprehensive Review on Ethnopharmacological, Phytochemical, and Pharmacological Properties
The genus Ziziphus contains species extensively used by local people and medicinal practitioners for treating various diseases. Phytochemical investigations have identified about 431 chemical constituents, with cyclopeptide alkaloids and flavonoids being predominant. The crude extracts and isolated compounds from these species exhibit a broad spectrum of pharmacologic effects including antimicrobial, antitumor, antidiabetic, antidiarrhoeal, anti-inflammatory, antipyretic, antioxidant, and hepatoprotective activities. Despite their diverse bioactivities, further meticulous studies on pharmaceutical standardisation and the mode of action of the active constituents are needed (El Maaiden et al., 2020).
Prospects for Ziziphus Species
Ziziphus species are of significant importance in different fields of pharmaceutical, chemical, medicinal, traditional, and folk medicines. These plants are rich in secondary metabolites and exhibit a wide range of biological activities. They offer effective alternatives for the treatment of various diseases and can be considered as potential options to chemical drugs which may have unpleasant side effects. There is a pressing need for comprehensive reviews on the compositions of secondary metabolites, extracts, and volatiles of Ziziphus species to further explore their therapeutic potential (Mohammadhosseini, 2017).
Propiedades
Número CAS |
51059-42-8 |
|---|---|
Fórmula molecular |
C33H49N5O6 |
Peso molecular |
611.8 g/mol |
Nombre IUPAC |
(2S,3S)-2-(dimethylamino)-N-[(2S,3S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.2.2.03,7.09,13]docosa-1(20),16,18,21-tetraen-6-yl]-3-methyl-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C33H49N5O6/c1-8-20(3)27(35-31(40)28(36(5)6)21(4)9-2)32(41)38-18-15-25-29(38)33(42)37-17-10-11-24(37)30(39)34-16-14-22-12-13-23(44-25)19-26(22)43-7/h12-14,16,19-21,24-25,27-29H,8-11,15,17-18H2,1-7H3,(H,34,39)(H,35,40)/b16-14-/t20-,21-,24-,25-,27-,28-,29-/m0/s1 |
Clave InChI |
NXCUAFMNFVTKHA-YEEQOOFQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=C(O2)C=C4)OC)NC(=O)[C@H]([C@@H](C)CC)N(C)C |
SMILES |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C |
SMILES canónico |
CCC(C)C(C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=C(O2)C=C4)OC)NC(=O)C(C(C)CC)N(C)C |
Sinónimos |
zizyphine A zizyphine-A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)
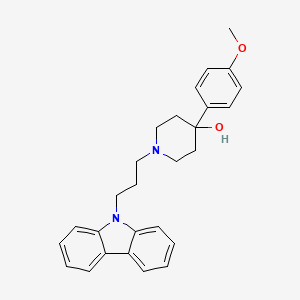

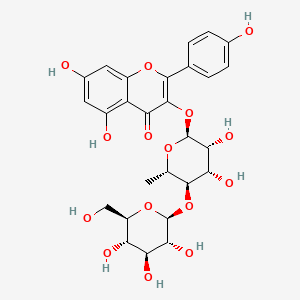
![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)

